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Cat. No.: B8138109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Remisporine B is a dimeric chromenone natural product, first isolated from the marine fungus

Remispora maritima. It is formed through a spontaneous [4+2] Diels-Alder cycloaddition of its

monomeric precursor, Remisporine A.[1][2][3] This unique structural feature and its reported,

albeit weak, cytotoxic and immunosuppressive activities have garnered interest within the

scientific community.[4] This technical guide provides a comprehensive overview of the

spectroscopic data of Remisporine B, including Nuclear Magnetic Resonance (NMR) and

High-Resolution Mass Spectrometry (HRMS) data, along with detailed experimental protocols

for data acquisition.

Spectroscopic Data
The structural elucidation of Remisporine B has been accomplished through extensive

spectroscopic analysis. The following tables summarize the key quantitative NMR and HRMS

data.

Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR spectroscopic data for Remisporine B have been reported in

deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6). The chemical

shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
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Table 1: 1H and 13C NMR Data of Remisporine B in CDCl3
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Position δC (ppm)
δH (ppm, multiplicity, J in
Hz)

2 162.7

3 110.1

4 175.8

4a 107.9

5 161.4

6 97.9 6.25 (d, J = 2.0)

7 164.3

8 92.8 6.13 (d, J = 2.0)

8a 157.9

9 195.9

10 45.1 3.61 (m)

11 29.8 2.45 (m), 2.25 (m)

1' 201.2

2' 76.9

3' 49.8 3.29 (m)

4' 40.1 2.18 (m), 1.95 (m)

4a' 108.2

5' 161.7

6' 98.2 6.30 (s)

7' 164.6

8' 92.9 6.17 (s)

8a' 158.1

9' 176.2
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10' 110.5

11' 162.9

5-OH 12.42 (s)

7-OH 6.45 (br s)

5'-OH 12.40 (s)

7'-OH 6.50 (br s)

2-CH3 20.4 2.07 (s)

2'-CH3 20.5 2.10 (s)

Table 2: 1H and 13C NMR Data of Remisporine B in DMSO-d6
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Position δC (ppm)
δH (ppm, multiplicity, J in
Hz)

2 162.8

3 110.2

4 175.9

4a 108.0

5 161.5

6 98.0 6.26 (d, J = 2.1)

7 164.4

8 92.9 6.14 (d, J = 2.1)

8a 158.0

9 196.1

10 45.2 3.59 (m)

11 29.9 2.43 (m), 2.23 (m)

1' 201.4

2' 77.0

3' 50.0 3.27 (m)

4' 40.2 2.16 (m), 1.93 (m)

4a' 108.3

5' 161.8

6' 98.3 6.32 (s)

7' 164.7

8' 93.0 6.18 (s)

8a' 158.2

9' 176.3
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10' 110.6

11' 163.0

5-OH 12.45 (s)

7-OH Not observed

5'-OH 12.43 (s)

7'-OH Not observed

2-CH3 20.5 2.08 (s)

2'-CH3 20.6 2.11 (s)

High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis provides the accurate mass of the molecule, which is crucial for determining its

elemental composition.

Table 3: HRMS Data for Remisporine B

Ion Calculated m/z Found m/z Molecular Formula

[M+H]+ 577.1497 577.1499 C30H25O12

[M+Na]+ 599.1316 599.1320 C30H24O12Na

Experimental Protocols
The following protocols are representative of the methods used for the spectroscopic analysis

of chromone derivatives like Remisporine B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 1-5 mg of purified Remisporine B is dissolved in 0.5-0.7

mL of deuterated solvent (CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).
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Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically

operating at a proton frequency of 400 MHz or higher. The instrument is equipped with a

multinuclear probe.

1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard

pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans),

a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

13C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-

decoupled pulse sequence. A wider spectral width of around 220 ppm is used. Due to the

lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans

(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are

required.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals,

various two-dimensional NMR experiments are performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for establishing the

connectivity of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for stereochemical assignments.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation,

phase correction, baseline correction, and referencing of the chemical shifts.

High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of Remisporine B is prepared in a suitable solvent

such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such

as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization

(ESI) source.

Analysis Conditions: The sample solution is introduced into the ESI source via direct infusion

or through an ultra-high-performance liquid chromatography (UHPLC) system. The ESI

source parameters are optimized to achieve stable ionization and maximal signal intensity.

Typical parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150

°C, and a desolvation gas flow. The mass spectrometer is operated in positive or negative

ion mode to detect the protonated molecule [M+H]+, sodium adduct [M+Na]+, or

deprotonated molecule [M-H]-. Data is acquired over a mass range that includes the

expected molecular weight of Remisporine B.

Data Analysis: The acquired high-resolution mass spectrum is processed to determine the

accurate m/z value of the molecular ion. This value is then used to calculate the elemental

composition using software that compares the experimental mass to theoretical masses of

possible chemical formulas within a narrow mass tolerance window (typically < 5 ppm).

Visualization of the Formation of Remisporine B
Remisporine B is formed from its precursor, Remisporine A, through a spontaneous Diels-

Alder reaction. This [4+2] cycloaddition is a key step in its biosynthesis.

Reactants

ProductRemisporine A
(Dienophile)

Remisporine B

[4+2] Cycloaddition

Remisporine A
(Diene)
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Click to download full resolution via product page

Caption: Spontaneous Diels-Alder dimerization of Remisporine A to form Remisporine B.

Conclusion
The spectroscopic data presented in this guide, including detailed NMR and HRMS analyses,

provide a robust foundation for the structural confirmation and further investigation of

Remisporine B. The provided experimental protocols offer a standardized approach for

researchers working with this and similar natural products. The unique Diels-Alder-derived

structure of Remisporine B continues to make it an interesting target for synthetic chemists

and a subject for further biological evaluation. While its currently known biological activities are

modest, its complex scaffold may serve as an inspiration for the development of novel

therapeutic agents. Further research into its potential biological targets and mechanisms of

action is warranted.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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